molecular formula C20H18O11 B192238 Reynoutrin CAS No. 549-32-6

Reynoutrin

Cat. No.: B192238
CAS No.: 549-32-6
M. Wt: 434.3 g/mol
InChI Key: PZZRDJXEMZMZFD-DUYPVGENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Reynoutrin primarily targets the S100 calcium-binding protein A1 (S100A1) . S100A1 plays a crucial role in the regulation of several cellular processes, including cell growth and motility, cell cycle progression, and differentiation .

Mode of Action

This compound interacts with its target, S100A1, by up-regulating its expression . This up-regulation of S100A1 leads to the down-regulation of matrix metallopeptidase 2 (MMP2), MMP9, phosphorylated (p-) p65, and transforming growth factor -β1 (TGF-β1) expressions . The down-regulation of these proteins inhibits the transcriptional activity of nuclear factor kappa-B .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the release of inflammatory factors, reduces oxidative stress, inhibits cardiomyocytes apoptosis, and attenuates myocardial fibrosis . These effects are achieved through the up-regulation of S100A1 expression, which in turn down-regulates the expressions of MMPs and the transcriptional activity of nuclear factor kappa-B .

Result of Action

This compound has been shown to significantly improve cardiac function in rats with ischemic heart failure (IHF) . It suppresses the release of inflammatory factors, reduces oxidative stress, inhibits cardiomyocytes apoptosis, and attenuates myocardial fibrosis . In breast cancer cells, this compound markedly inhibits cell viability and suppresses the progression of breast cancer cell proliferation .

Action Environment

It’s worth noting that the effectiveness of this compound can be influenced by the physiological environment, such as the presence of ischemic conditions in heart failure

Biochemical Analysis

Biochemical Properties

Reynoutrin, like other flavonoids, interacts with a variety of enzymes, proteins, and other biomolecules. It is often found as a glycoside, with a carbohydrate residue attached . The exact nature of these interactions depends on the specific biochemical context and can vary widely.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For example, it has been found to reduce the area of myocardial infarction, inhibit cardiomyocyte apoptosis, and improve myocardial fibrosis in rats with ischemic heart failure .

Molecular Mechanism

Its effects on cardiomyocyte apoptosis suggest that it may interact with cell signaling pathways involved in cell survival and death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Given its stability as a flavonoid compound, it is likely to have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been thoroughly investigated. Its beneficial effects on myocardial infarction and fibrosis suggest that it may have a dose-dependent impact on heart health .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. The specific pathways and interactions have not been fully elucidated .

Transport and Distribution

As a flavonoid, it may interact with various transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reynoutrin can be synthesized through the glycosylation of quercetin with xylopyranosyl residues. The reaction typically involves the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Reynoutrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of this compound, such as its oxidized and reduced forms, as well as substituted derivatives .

Scientific Research Applications

Reynoutrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Reynoutrin is unique due to its specific glycosylation with xylopyranosyl residues, which imparts distinct chemical and biological properties. Its ability to improve ischemic heart failure through specific molecular pathways sets it apart from other flavonoid glycosides .

Properties

CAS No.

549-32-6

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1

InChI Key

PZZRDJXEMZMZFD-DUYPVGENSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Synonyms

quercetin-3-beta-D-xyloside
quercetin-3-O-beta-D-xylopyranoside
reynoutrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reynoutrin
Reactant of Route 2
Reynoutrin
Reactant of Route 3
Reynoutrin
Reactant of Route 4
Reynoutrin
Reactant of Route 5
Reynoutrin
Reactant of Route 6
Reynoutrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.